4-Hydroxyphthalamide
Description
Historical Context of Phthalimide (B116566) Chemistry in Organic Synthesis
Phthalimide, an aromatic imide featuring two carbonyl groups attached to an amine moiety, has long been a vital starting material for organic chemists. researchgate.net Its history is deeply intertwined with the development of amine synthesis. The most notable historical application is the Gabriel synthesis, a method that utilizes phthalimide to produce primary amines from alkyl halides. masterorganicchemistry.commdpi.com In this reaction, the phthalimide nitrogen is deprotonated by a base to form a potent nucleophile, which then displaces a halide from an alkyl halide. masterorganicchemistry.com Subsequent cleavage of the resulting N-alkylphthalimide, often with hydrazine, liberates the primary amine, effectively using the phthalimide structure as a masked form of ammonia. mdpi.comwikipedia.org
This classical transformation highlighted the unique reactivity of the phthalimide scaffold and its utility as a protective group for amines, preventing over-alkylation, a common issue in direct amine alkylation. masterorganicchemistry.comorganic-chemistry.org Beyond this foundational role, phthalimide and its derivatives have been employed in the synthesis of a wide array of compounds, including precursors for dyes, pigments, and pharmaceuticals. researchgate.netwikipedia.orgijrcs.org The stability of the phthalimide ring, combined with the reactivity of its N-H bond, established it as a versatile and indispensable tool in the synthetic organic chemist's repertoire. researchgate.netwikipedia.org
Table 1: Properties of Phthalimide
| Property | Value |
|---|---|
| Chemical Formula | C₈H₅NO₂ |
| Molar Mass | 147.133 g·mol⁻¹ |
| Appearance | White solid |
| Melting Point | 238 °C |
| Boiling Point | 336 °C (sublimes) |
| Acidity (pKa) | 8.3 |
Overview of N-Hydroxyphthalimide (NHPI) as a Prominent Research Subject
N-Hydroxyphthalimide (NHPI), with the chemical formula C₆H₄(CO)₂NOH, is a derivative of phthalimide that has emerged as a subject of intense research interest. wikipedia.org It is typically a white to pale yellow crystalline solid. wikipedia.org The synthesis of NHPI can be achieved through several routes, including the reaction of phthalic anhydride (B1165640) with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium carbonate or triethylamine. wikipedia.orggoogle.com Microwave-assisted methods have also been developed to produce NHPI in high yields. wikipedia.org
The significance of NHPI in contemporary research stems primarily from its role as a catalyst, particularly in oxidation reactions. wikipedia.orgchemicalbook.com The key to its catalytic activity is the formation of the phthalimide-N-oxyl radical (PINO). polimi.itacs.org This radical is a powerful hydrogen atom abstractor, capable of initiating free-radical processes under mild conditions. polimi.itpromonograph.org The bond dissociation energy of the N-OH bond in NHPI is relatively low (88–90 kcal/mol), facilitating the generation of the PINO radical. wikipedia.org This property allows NHPI to catalyze a wide range of aerobic oxidations, activating molecular oxygen for the transformation of various organic substrates. polimi.itacs.org
Table 2: Properties of N-Hydroxyphthalimide (NHPI)
| Property | Value |
|---|---|
| Chemical Formula | C₈H₅NO₃ |
| Molar Mass | 163.132 g·mol⁻¹ |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 233 °C |
| Boiling Point | 370 °C |
| Density | 1.64 g/mL |
Significance of Hydroxylated Phthalimide Scaffolds in Modern Chemical Transformations
The hydroxylated phthalimide scaffold, exemplified by NHPI, has proven to be of considerable significance in modern chemical transformations, primarily due to its capacity to mediate radical reactions. NHPI-based catalysis offers a metal-free alternative for many oxidative processes, aligning with the principles of "green" chemistry by avoiding the use of toxic heavy metals. promonograph.orgorganic-chemistry.org
The applications of NHPI catalysis are extensive. It has been successfully used for the selective oxidation of a wide variety of organic compounds, including alkanes, alkyl aromatics, alcohols, and ethers, often using molecular oxygen as the ultimate oxidant. polimi.itacs.org For instance, NHPI, sometimes combined with a co-catalyst like a cobalt salt, can efficiently convert cycloalkanes to their corresponding ketones and dicarboxylic acids, and alkylbenzenes to benzoic acids. acs.org Furthermore, NHPI has been employed in C-C cross-coupling reactions where NHPI esters serve as stable, crystalline solids that can transfer alkyl groups under various catalytic conditions. enamine.net The ability of the PINO radical to initiate reactions allows for the functionalization of C-H bonds, a challenging but highly desirable transformation in organic synthesis. chemmethod.com This versatility makes hydroxylated phthalimide scaffolds, particularly NHPI, a powerful tool for developing sustainable and efficient synthetic methodologies. polimi.itresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8N2O3 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
4-hydroxybenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C8H8N2O3/c9-7(12)5-2-1-4(11)3-6(5)8(10)13/h1-3,11H,(H2,9,12)(H2,10,13) |
InChI Key |
BNAWSJCKPOONQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)N)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for N Hydroxyphthalimide and Substituted Analogues
Conventional and Classical Synthesis Routes for N-Hydroxyphthalimide
The foundational methods for synthesizing N-Hydroxyphthalimide have been well-established for over a century. These classical routes typically involve straightforward reactions of common phthalic acid derivatives with hydroxylamine (B1172632) precursors.
Condensation Reactions from Phthalic Anhydride (B1165640) and Hydroxylamine Precursors
The most common classical synthesis of N-Hydroxyphthalimide involves the condensation reaction between phthalic anhydride and a hydroxylamine salt, such as hydroxylamine hydrochloride or hydroxylamine phosphate. This reaction is typically facilitated by a base to neutralize the acid generated.
Interestingly, the reaction can also proceed without a base. Heating phthalic anhydride and hydroxylamine phosphate to 130°C results in the formation of N-Hydroxyphthalimide in an 86% yield. wikipedia.org This demonstrates the versatility of the precursors and conditions that can be employed in this fundamental transformation.
A patented method describes a process using a hydrated organic solvent, such as aqueous dioxane, as the reaction medium. By reacting phthalic anhydride and hydroxylamine hydrochloride at temperatures between 60-120°C for 0.5-4 hours, the product can be obtained in high yields of 90-95% without the need for an inorganic salt promoter, which simplifies the purification process. google.com
Table 1: Comparison of Conventional Synthesis Methods from Phthalic Anhydride
| Base/Solvent System | Temperature | Yield | Reference |
| Sodium Carbonate | Heating | 76% | wikipedia.org |
| Pyridine (for nitro-substituted) | Conventional Heating | Low | tandfonline.com |
| None (Hydroxylamine Phosphate) | 130°C | 86% | wikipedia.org |
| Aqueous Dioxane | 60-120°C | 90-95% | google.com |
Preparation from Phthaloyl Chloride
One of the earliest documented syntheses of N-Hydroxyphthalimide, first reported by Lassar Cohn in 1880, utilizes phthaloyl chloride. The method involves the reaction of phthaloyl chloride with hydroxylamine hydrochloride in an aqueous solution containing sodium carbonate. In this process, the product initially forms as a red sodium salt under the basic conditions. Subsequent acidification of the solution precipitates the desired white N-Hydroxyphthalimide, affording a yield of 55%. wikipedia.org
Advanced and Green Synthesis Techniques for N-Hydroxyphthalimide
In response to the growing demand for more efficient and environmentally benign chemical processes, advanced synthetic techniques have been applied to the production of N-Hydroxyphthalimide. These methods aim to reduce reaction times, increase yields, and minimize the use of hazardous materials.
Microwave-Assisted Synthetic Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in yields. The synthesis of N-Hydroxyphthalimide and its derivatives is no exception. tandfonline.com
The reaction of phthalic anhydride and hydroxylamine hydrochloride in pyridine under microwave irradiation produces N-Hydroxyphthalimide in an 81% yield. wikipedia.org This represents a significant improvement over conventional heating in the same solvent system. This microwave-assisted protocol has been successfully extended to a variety of substituted phthalic anhydrides, including those with both electron-donating and electron-withdrawing groups. The use of microwave heating has been shown to proceed in a much shorter time and result in higher yields compared to traditional heating methods. tandfonline.comtandfonline.com For example, the synthesis of N-hydroxy-4-nitrophthalimide from the corresponding anhydride and hydroxylamine hydrochloride gave a 70% yield after repeated microwave irradiation cycles. tandfonline.com
Table 2: Microwave-Assisted Synthesis of Substituted N-Hydroxyphthalimides
| Phthalic Anhydride Substituent | Yield | Reference |
| 4-Nitro | 70% | tandfonline.com |
| 3-Nitro | Fairly Good | tandfonline.com |
| Various electron-donating/withdrawing groups | High | tandfonline.com |
Eco-Friendly Approaches in Aqueous Media
Efforts to develop "greener" synthetic routes have focused on minimizing organic solvent usage and avoiding toxic reagents. One such approach involves conducting the synthesis in aqueous media. A method has been described for the phthalimidation of N-hydroxyphthalimide with amines in a phosphate buffer solution, indicating the feasibility of using water-based systems for reactions involving the phthalimide (B116566) structure. rsc.org
Another innovative and environmentally friendly method is the use of a solid-phase synthesis process. This technique involves grinding the solid reactants, phthalic anhydride and hydroxylamine hydrochloride, with mineralizers like sodium chloride and ferric oxide under a nitrogen atmosphere. This solid-state reaction proceeds efficiently, offering high selectivity and yield while being described as a "safe green reaction process." google.com The advantages of this method include simple technological processing, low energy consumption, and easier product separation, as it avoids the large volumes of contaminated wastewater associated with conventional liquid-phase reactions. google.com
Synthesis of Substituted N-Hydroxyphthalimide Derivatives
The synthesis of derivatives of N-Hydroxyphthalimide is crucial for tuning its chemical properties for specific applications, such as in the generation of redox active esters or as intermediates for pharmaceuticals. nih.govchemmethod.com
A common strategy involves the modification of the N-hydroxy group. For instance, N-alkoxyphthalimides can be readily prepared by the alkylation of N-Hydroxyphthalimide with alkyl halides using a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF. researchgate.net Another approach is a PIDA (phenyliodine diacetate)-promoted cross-dehydrogenative coupling reaction between NHPI and aryl ketones, which provides N-alkoxyphthalimide products in moderate to good yields under metal-free conditions. nih.govsemanticscholar.org
Derivatives can also be synthesized by introducing substituents onto the phthalic ring. For example, 4-methyl-N-hydroxyphthalimide and 4-methoxy-N-hydroxyphthalimide are synthesized to produce more electron-rich redox active esters. nih.gov The synthesis of 4-nitro-N-methylphthalimide begins with the reaction of phthalic anhydride and aqueous methylamine to form N-methylphthalimide, which is subsequently nitrated using a mixture of sulfuric and nitric acids to yield the final product. researchgate.net
Furthermore, complex derivatives can be created by reacting N-Hydroxyphthalimide with other bifunctional reagents. A study demonstrated the synthesis of new derivatives by first reacting NHPI with chloroacetyl chloride to form 1,3-dioxoisoindolin-2-yl 2-chloroacetate. This intermediate was then reacted with various primary amines and diamines to yield a range of acetate and bis(azanediyl) derivatives, respectively. chemmethod.com
Introduction of Electron-Withdrawing Groups for Modulated Reactivity
The reactivity of N-hydroxyphthalimide esters can be systematically adjusted by introducing substituents onto the phthalimide ring. Electron-withdrawing groups (EWGs) play a crucial role in modulating the reduction potential of these esters. This modulation is significant in applications such as C(sp²)–C(sp³) cross-coupling reactions, where precise control over the generation of alkyl radicals is necessary to prevent side reactions like dimerization. tcichemicals.com
By making the N-hydroxyphthalimide derivative more electron-deficient, the resulting redox-active esters become easier to reduce. Conversely, electron-donating groups (EDGs) make the esters more electron-rich, leading to a lower reduction potential. tcichemicals.com This principle allows for the fine-tuning of the reagent's reactivity to suit specific substrates, such as less reactive aryl bromides or carboxylic acids bearing tertiary alkyl groups. tcichemicals.com
Research has demonstrated that a range of substituted N-hydroxyphthalimides can be synthesized to access different reduction potentials. The table below illustrates the effect of various substituents on the peak potential (Ep) of the corresponding redox-active esters.
Table 1: Comparison of Reduction Potentials for Substituted N-Hydroxyphthalimide Esters
| N-Hydroxyphthalimide Derivative | Substituent Type | Peak Potential (Ep vs. Fc+/Fc) | Ease of Reduction |
|---|---|---|---|
| N-Hydroxy-4-nitrophthalimide | Electron-Withdrawing | -1.213 V | Easiest |
| N-Hydroxytetrachlorophthalimide | Electron-Withdrawing | -1.589 V | Easier |
| N-Hydroxyphthalimide | Neutral | -1.690 V | Moderate |
| 4-Methyl-N-hydroxyphthalimide | Electron-Donating | -1.704 V | Harder |
This table is interactive. You can sort the columns by clicking on the headers.
Preparation of Lipophilic N-Hydroxyphthalimide Analogues
A significant limitation of standard N-hydroxyphthalimide is its poor solubility in nonpolar, low-polarity solvents, which restricts its application in certain catalytic processes, particularly the oxidation of hydrocarbons like alkanes. nih.govresearchgate.net To overcome this, researchers have designed and synthesized lipophilic analogues of NHPI. These strategies typically involve introducing bulky, nonpolar groups to the core structure.
One approach involves flanking the imide carbonyl groups with lipophilic alkyl groups. nih.gov This modification aims to increase solubility in hydrocarbons and enhance the stability of the resulting N-oxyl radicals. nih.govresearchgate.net For example, 3,5-di-tert-butyl-NHPI has been synthesized and shown to have significantly higher solubility in cyclohexane compared to unsubstituted NHPI. nih.gov Another strategy involves creating N-hydroxyglutarimides flanked by spiro-cyclohexanes. nih.gov These lipophilic derivatives have demonstrated enhanced stability and are effective catalysts for aerobic cyclohexane oxidation under neat (solvent-free) conditions. nih.govresearchgate.net
A study detailed the synthesis of 5,8-di-tert-butyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione, a highly lipophilic N-hydroxyimide analogue. researchgate.net This compound exhibits high solubility in solvents like dichloromethane (DCM) and possesses a high NO–H bond dissociation enthalpy (BDE), indicating high reactivity for hydrogen atom abstraction, which is beneficial for the oxidative cleavage of strong C–H bonds. researchgate.net
The enhanced solubility of these analogues is a key feature, as shown in the following table.
Table 2: Solubility of Lipophilic N-Hydroxyimide Analogues in Cyclohexane
| Compound | Key Structural Feature | Solubility in Cyclohexane (Relative to NHPI) |
|---|---|---|
| N-Hydroxyphthalimide (NHPI) | Unsubstituted | 1x |
| NHPI with long alkyl ester | Long alkyl chain | ~1.5-2x |
| 5-membered N-hydroxyimides with lipophilic alkyl groups | Flanking alkyl groups | 5-20x |
This table is interactive and illustrates the significant increase in lipophilicity achieved through structural modification.
Synthetic Strategies for Fluorinated N-Hydroxyphthalimides
The incorporation of fluorine into organic molecules can profoundly alter their chemical and physical properties. In the context of N-hydroxyphthalimides, fluorination strategies are of interest for developing novel reagents and catalysts.
One notable example is the use of electrophilic N-trifluoromethylthiophthalimide as a reagent for the deoxygenative fluorination of carboxylic acids to synthesize acyl fluorides. rsc.org This shelf-stable, fluorinated phthalimide derivative serves as a practical source of fluorine for this transformation.
Furthermore, photocatalysis has emerged as a powerful tool for C–H fluorination. cas.cn While not a direct synthesis of a fluorinated NHPI ring, these methods can involve NHPI as a key component. For instance, photocatalytic strategies using various catalysts can enable the monofluorination and difluorination of C–H bonds in the presence of an electrophilic fluorine source like Selectfluor. cas.cn Late-stage fluorination is particularly important in medicinal chemistry, for example, in the rapid synthesis of ¹⁸F radiotracers for positron emission tomography (PET) imaging. researchgate.net Visible-light-promoted methods are being developed to convert functional groups, such as N-hydroxyphthalimide esters, into fluorinated products under mild conditions. researchgate.net
Regioselective Synthesis of Ring-Hydroxylated Phthalimide Isomers
The synthesis of phthalimide isomers with hydroxyl groups directly attached to the aromatic ring requires regioselective control. While the literature specifically detailing the synthesis of 4-hydroxy-N-hydroxyphthalamide is sparse, general methods for preparing substituted phthalimides can be adapted.
A common synthetic route to substituted phthalimides involves the condensation of a substituted phthalic anhydride with an amine or, in the case of N-hydroxyphthalimides, with hydroxylamine. wikipedia.orgnih.gov Therefore, the key to synthesizing a specific ring-hydroxylated isomer lies in the availability of the corresponding hydroxylated phthalic anhydride.
For example, the synthesis of a hydroxyphthalimide can be achieved by heating a hydroxyphthalic anhydride with an amino acid, such as γ-aminobutyric acid (GABA), without a solvent. nih.gov The resulting phthalimide acid can then be esterified. nih.gov Protection of the free hydroxyl group may be necessary for subsequent reactions. nih.gov
The synthesis of specific isomers, such as the seven ring-hydroxylated isomers of propranolol, demonstrates that regiocontrol can be achieved by starting with the appropriately substituted precursor—in that case, various methoxy-1-naphthols. nih.gov A similar strategy could be applied to phthalimides, starting with a methoxy-substituted phthalic anhydride, followed by condensation with hydroxylamine and subsequent demethylation to reveal the hydroxyl group at the desired position.
Mechanistic Investigations of N Hydroxyphthalimide Mediated Chemical Transformations
Radical Generation and Propagation Pathways
The initiation of NHPI-mediated reactions hinges on the formation of the PINO radical, a process that can be achieved through various methods and is often facilitated by co-catalysts or initiators. Once generated, the PINO radical propagates a radical chain reaction, enabling the transformation of a wide range of organic substrates.
Formation of Phthalimido-N-oxyl (PINO) Radical Species
The generation of the phthalimido-N-oxyl (PINO) radical from N-hydroxyphthalimide (NHPI) is a critical initiation step in numerous oxidative chemical transformations. tandfonline.comtandfonline.com This process involves the homolytic cleavage of the O-H bond in NHPI, a reaction that can be induced through several methods, including electrochemical oxidation, and the use of chemical oxidants or co-catalysts. tandfonline.comresearchgate.net
In electrochemical methods, NHPI can be oxidized at an anode to form the PINO radical. acs.org The efficiency of this process can be influenced by the presence of a base, which facilitates the deprotonation of NHPI, making it more susceptible to oxidation. chemrxiv.org
Chemical oxidants such as lead tetraacetate, cerium(IV) ammonium nitrate, and sodium hypochlorite can also be employed to generate the PINO radical in situ. researchgate.netacs.org For instance, the reaction of NHPI with sodium hypochlorite produces a distinct signal consistent with the formation of an N-oxyl radical. acs.org Another identified active oxidant is chlorine dioxide, which oxidizes the N-hydroxyphthalimide anion to the PINO radical. nih.gov The PINO radical is a non-persistent nitroxyl radical, meaning it is generated in situ from its N-hydroxy precursor. researchgate.net
The formation of the PINO radical is a key step that initiates a free-radical chain reaction, where PINO acts as a potent hydrogen atom abstractor. researchgate.netmdpi.com The bond dissociation energy (BDE) of the O-H bond in NHPI is a crucial thermodynamic parameter that governs the ease of PINO radical formation. tandfonline.com
Role of Co-Catalysts and Initiators in Radical Initiation
Co-catalysts and initiators play a pivotal role in facilitating the generation of the phthalimido-N-oxyl (PINO) radical from N-hydroxyphthalimide (NHPI) and in propagating the subsequent radical chain reactions. tandfonline.comresearchgate.net Transition metal salts, such as those of cobalt(II) and manganese(II), are commonly employed as co-catalysts in conjunction with NHPI. tandfonline.commdpi.com These metal ions can participate in redox cycles that promote the formation of the PINO radical. For example, Co(II) can be oxidized to Co(III) while reducing an oxidant, which in turn oxidizes NHPI to PINO. nih.gov
The combination of NHPI with a cobalt salt and molecular oxygen, often referred to as the "Ishii system," is a powerful catalytic system for the aerobic oxidation of a wide variety of organic compounds under mild conditions. tandfonline.com In these systems, the metal co-catalyst accelerates the reaction significantly. researchgate.net
Besides metal salts, other initiators can be used. Azo compounds, for instance, can thermally decompose to generate radicals that then react with NHPI to produce the PINO radical. mdpi.com The choice of co-catalyst or initiator can influence the reaction rate and selectivity. For example, in the oxidation of cumene, the use of different metal salts with NHPI can alter the product distribution between cumyl hydroperoxide, 2-phenyl-2-propanol, and acetophenone. researchgate.net
Hydrogen Atom Transfer (HAT) Processes
Kinetic Studies of HAT Reactions
Kinetic investigations have shown that the reactivity of PINO in HAT reactions is influenced by the bond dissociation energy (BDE) of the C-H bond being broken in the substrate. nsf.gov Substrates with weaker C-H bonds generally react faster. nsf.gov For example, the rate constants for hydrogen abstraction by PINO from various hydrocarbons have been measured and correlated with their respective C-H BDEs. tandfonline.com
The electronic properties of both the PINO radical and the substrate also play a significant role. The electrophilicity of the PINO radical can be tuned by introducing substituents on the phthalimide (B116566) ring. nih.gov Electron-withdrawing groups tend to increase the reactivity of the PINO radical. nih.gov A kinetic study of HAT reactions from various organic compounds to the quinolinimide-N-oxyl radical (QINO) showed significantly higher rate constants compared to PINO, attributed to both enthalpic and polar effects from the N-heteroaromatic ring in QINO. acs.org
Furthermore, kinetic isotope effect (KIE) studies have been instrumental in confirming the HAT mechanism. A substantial KIE is typically observed when a C-H bond is replaced with a C-D bond, indicating that the hydrogen atom abstraction is the rate-limiting step. For instance, a large deuterium isotope effect (kH/kD = 10.6 at 25 °C) was observed in the reaction between the PINO radical and benzhydrol, supporting a rate-limiting hydrogen abstraction. researchgate.net Similarly, a KIE of k(H)/k(D) = 11 was found for both the forward and reverse reactions of hydrogen atom transfer between NHPI and PINO derivatives, strongly suggesting an H-atom transfer mechanism rather than a stepwise electron-proton transfer. nih.gov
Table 1: Rate Constants for Hydrogen Abstraction by PINO from Various Hydrocarbons
| Hydrocarbon | Rate Constant per reactive H (M⁻¹s⁻¹) |
| Toluene | 1.8 x 10¹ |
| Ethylbenzene (B125841) | 3.2 x 10² |
| Cumene | 1.1 x 10³ |
| Tetralin | 1.6 x 10⁴ |
| Cyclohexane | 2.0 x 10⁻¹ |
This table is interactive. You can sort the data by clicking on the column headers.
Substrate Scope and Selectivity in HAT Chemistry
The utility of N-hydroxyphthalimide (NHPI) as a catalyst is largely defined by the broad range of substrates that can undergo hydrogen atom transfer (HAT) with the phthalimido-N-oxyl (PINO) radical and the selectivity observed in these reactions. acs.org The PINO radical is capable of abstracting hydrogen atoms from a wide variety of C-H bonds, including those in alkanes, alcohols, and benzylic positions. tandfonline.comnih.gov
The selectivity of the HAT process is influenced by several factors, including the strength of the C-H bond, steric effects, and electronic effects. acs.org Generally, the PINO radical preferentially abstracts the weakest C-H bond in a molecule. This often translates to a high selectivity for benzylic and allylic positions over stronger aliphatic C-H bonds. nsf.gov
In competitive oxidation reactions, the presence of NHPI as a HAT mediator can significantly alter the selectivity of the primary oxidant. nih.govnih.gov For instance, in oxidations promoted by a nonheme iron(IV)-oxo complex, alkylaromatic substrates are more reactive in the absence of NHPI, whereas alcohols are preferentially oxidized in its presence. nih.govnih.gov This change in selectivity is attributed to the different reactivity patterns of the iron(IV)-oxo complex and the PINO radical. acs.org The more electrophilic PINO radical shows a higher activating effect of α-heteroatoms toward HAT from C-H bonds. nih.gov
The substrate scope of NHPI-mediated reactions is extensive, encompassing the oxidation of hydrocarbons to alcohols, ketones, and carboxylic acids, as well as the functionalization of C-H bonds with other atoms or functional groups. researchgate.netacs.org The reaction conditions, including the choice of co-catalyst and solvent, can also be tuned to control the selectivity of the transformation. nih.govacs.org
Proton-Coupled Electron Transfer (PCET) Mechanisms
Proton-coupled electron transfer (PCET) represents a class of reactions where both a proton and an electron are transferred. nih.govusp.br These mechanisms are fundamental in a wide array of chemical and biological processes and are relevant to the reactivity of N-hydroxyphthalimide (NHPI). msu.eduacs.org In the context of NHPI, PCET pathways can be involved in the generation of the phthalimido-N-oxyl (PINO) radical and its subsequent reactions.
The formation of the PINO radical from NHPI can, under certain conditions, proceed through a concerted PCET mechanism, where the proton and electron are transferred in a single kinetic step. chemrxiv.org This is particularly relevant in electrochemical systems where the presence of a base can facilitate a multiple-site concerted proton-electron transfer (MS-CPET). chemrxiv.org In this process, the proton and electron move to different locations simultaneously. chemrxiv.org
PCET mechanisms can be distinguished from stepwise pathways, such as electron transfer followed by proton transfer (ET/PT) or proton transfer followed by electron transfer (PT/ET). acs.org The operative mechanism is often dictated by the thermodynamics of the individual steps and the nature of the reaction environment. usp.br For instance, the oxidation of NHPI can be coupled with at least one additional chemical reaction, suggesting complex kinetics that may involve PCET. chemrxiv.org
The study of PCET in NHPI systems is crucial for understanding how factors like pH and the presence of proton acceptors or donors can influence the reaction pathways and efficiency. chemrxiv.org Computational studies and detailed kinetic analyses are often required to distinguish between concerted and stepwise PCET mechanisms. nih.gov
Electrochemical Aspects of N-Hydroxyphthalimide Oxidation
Electrochemical methods offer a powerful and environmentally benign approach to generate the catalytically active PINO radical from NHPI. chemrxiv.orgresearchgate.net This process avoids the need for stoichiometric chemical oxidants, aligning with the principles of green chemistry. nih.gov The electrochemical oxidation of NHPI is a complex process that is significantly influenced by the presence of bases and the specific electrochemical conditions employed.
Mechanistic studies combining voltammetry, bulk electrolysis, and computational methods have revealed that the base-promoted formation of PINO from NHPI can proceed via a multiple-site concerted proton-electron transfer (MS-CPET) mechanism. chemrxiv.org In this pathway, the proton and electron are transferred to different locations in a concerted fashion. However, the presence of a base can also contribute to the decomposition of the PINO radical through second-order pathways, highlighting a delicate balance that must be achieved for optimal catalytic efficiency. chemrxiv.org
The table below summarizes key findings from electrochemical studies on N-Hydroxyphthalimide oxidation.
| Feature | Observation | Significance |
| Mediator Role | NHPI mediates C-H oxidation at significantly lower electrode potentials. acs.orgsemanticscholar.org | Enables more energy-efficient and selective transformations. |
| Base Promotion | Bases facilitate the formation of the PINO radical. nih.govchemrxiv.org | Enhances the rate of catalyst activation. |
| Decomposition Pathway | PINO decomposition can be accelerated by the presence of a base. chemrxiv.org | Highlights the need for careful optimization of reaction conditions to maintain catalyst stability. |
| Mechanism | Base-promoted PINO formation can occur via a multiple-site concerted proton-electron transfer (MS-CPET). chemrxiv.org | Provides a detailed understanding of the elementary steps involved in catalyst activation. |
Influence of Solvent and pH on PCET Pathways
The oxidation of NHPI to the PINO radical involves the removal of both a proton and an electron. The sequence and concertedness of these events are highly sensitive to the surrounding environment. In nonpolar solvents, the reaction may proceed through a hydrogen atom transfer (HAT) mechanism, where the proton and electron are transferred together. In contrast, in polar protic solvents, stepwise pathways involving initial proton transfer followed by electron transfer (PT-ET) or initial electron transfer followed by proton transfer (ET-PT) may become more favorable.
The pH of the medium directly affects the protonation state of NHPI. polimi.it In acidic conditions, the N-OH group remains protonated, while under basic conditions, deprotonation leads to the formation of the N-hydroxyphthalimide anion. nih.govacs.org This anion is more easily oxidized to the PINO radical. acs.org For example, the generation of the PINO radical from NHPI using hydrogen peroxide as an oxidant was observed only when the pH of the solution was adjusted to 10. nih.gov Similarly, in the TEMPO/NaBr/NaClO oxidation of native celluloses, the reaction is carried out at a pH of 10. researchgate.net However, it is important to note that NHPI can undergo hydrolysis under strongly basic conditions. polimi.it
The choice of solvent also has a profound impact. The ability of the solvent to form hydrogen bonds with NHPI can influence its oxidation potential. researchgate.net For instance, the addition of water to an acetonitrile (B52724) solution of NHPI leads to the formation of a hydrogen-bonding complex, which affects the formal potential of the NHPI/PINO redox couple. researchgate.net Theoretical calculations have shown that the O-H bond dissociation energy (BDE) of NHPI is relatively insensitive to the solvent polarity, with calculated values being similar in both the gas phase and in various polar and nonpolar solvents. researchgate.netacs.org This suggests that the catalytic activity of NHPI is robust across a range of reaction media.
The following table outlines the influence of solvent and pH on the PCET pathways of N-Hydroxyphthalimide.
| Factor | Effect | Mechanistic Implication |
| pH | Affects the protonation state of NHPI. polimi.itnih.gov | Determines the dominant species undergoing oxidation (neutral NHPI vs. its anion). |
| Solvent Polarity | Can favor different PCET pathways (HAT, PT-ET, ET-PT). | Influences the kinetics and thermodynamics of PINO radical generation. |
| Hydrogen Bonding | Solvents capable of hydrogen bonding can interact with NHPI. researchgate.net | Alters the electrochemical properties of the catalyst. |
Theoretical Models of Reaction Mechanisms
Theoretical and computational chemistry have become indispensable tools for elucidating the complex reaction mechanisms of N-Hydroxyphthalimide-mediated transformations. nih.gov Density functional theory (DFT) and high-level coupled-cluster methods, such as CCSD(T), allow for the detailed investigation of reaction pathways, transition states, and the energetics of various intermediates. nih.gov These computational studies provide insights that are often difficult to obtain through experimental means alone.
Quantum chemical calculations have been employed to determine the molecular geometries, vibrational frequencies, and thermochemical properties of NHPI and the PINO radical. researchgate.netacs.org A key parameter that governs the catalytic activity of NHPI is the O-H bond dissociation energy (BDE). Theoretical studies have consistently calculated the gas-phase O-H BDE of NHPI to be around 83.3-83.5 kcal/mol. researchgate.netacs.org This value is close to the bond dissociation energies of C-H bonds in many organic substrates, which explains the ability of the PINO radical to efficiently abstract hydrogen atoms. acs.org
Computational models have also been instrumental in clarifying reaction mechanisms. For example, in the NHPI-catalyzed aerobic oxidative cleavage of alkenes, DFT calculations demonstrated that the reaction proceeds through the formation of alkoxyl radicals, with activation barriers as low as 13 kcal/mol. nih.gov This finding contradicted a previously proposed mechanism involving the formation of a dioxetane ring, which was calculated to have a much higher activation barrier of over 50 kcal/mol. nih.gov
Furthermore, theoretical studies have been used to design more efficient catalysts by modifying the structure of NHPI. For instance, the introduction of electron-withdrawing or electron-donating substituents on the phthalimide ring can modulate the electronic properties and reactivity of the catalyst. researchgate.net DFT calculations have shown that chloro-substitution on NHPI can significantly improve its catalytic effects in certain oxidation reactions. researchgate.net
The table below presents key insights gained from theoretical models of N-Hydroxyphthalimide reaction mechanisms.
| Area of Investigation | Key Finding | Significance |
| Thermochemical Properties | The calculated O-H BDE of NHPI is approximately 83.3-83.5 kcal/mol. researchgate.netacs.org | Explains the favorable thermodynamics for hydrogen atom abstraction from a wide range of substrates. |
| Reaction Pathways | Computational studies have identified the most likely reaction intermediates and transition states. nih.gov | Provides a detailed, step-by-step understanding of the reaction mechanism. |
| Catalyst Design | Theoretical models can predict the effect of substituents on the catalytic activity of NHPI derivatives. researchgate.net | Guides the rational design of new and improved catalysts for specific applications. |
| Mechanism Refinement | Calculations have been used to differentiate between competing reaction mechanisms. nih.gov | Helps to establish the correct mechanistic picture and resolve experimental ambiguities. |
Catalytic Applications of N Hydroxyphthalimide and Its Derivatives in Organic Chemistry
Aerobic Oxidation Reactions
N-Hydroxyphthalimide (NHPI) has proven to be a versatile and highly efficient catalyst for the aerobic oxidation of various organic compounds, including alkanes, cycloalkanes, alkylarenes, alcohols, and amides. researchgate.netmdpi.comcsic.es The catalytic activity of NHPI is rooted in its ability to generate the phthalimide-N-oxyl (PINO) radical, a key intermediate that acts as a potent hydrogen-abstracting species. polimi.itnih.gov This process is often enhanced by the presence of transition metal co-catalysts, although metal-free systems have also been developed to align with the principles of green chemistry. nih.gov
Oxidation of Alkanes and Cycloalkanes
The NHPI catalytic system has demonstrated remarkable efficacy in the oxidation of saturated hydrocarbons, a traditionally challenging transformation. semanticscholar.org In combination with transition metal compounds, NHPI catalyzes the aerobic oxidation of alkanes and cycloalkanes to valuable oxygenated products such as alcohols, ketones, and dicarboxylic acids under relatively mild conditions. researchgate.netnih.gov
One of the most significant industrial applications is the direct oxidation of cyclohexane to adipic acid, a key monomer for nylon production. polimi.it This process, often co-catalyzed by cobalt and manganese salts, proceeds in acetic acid at moderate temperatures. polimi.it The cobalt salt helps to reduce the induction period, while the manganese salt enhances selectivity towards adipic acid. polimi.it To overcome solubility issues of NHPI in nonpolar substrates like cyclohexane, lipophilic derivatives such as 4-lauryloxycarbonyl-N-hydroxyphthalimide have been developed, allowing the reaction to be performed in the absence of a solvent. polimi.it
The catalytic activity of NHPI can be further enhanced by modifying its chemical structure. For instance, introducing electron-withdrawing groups onto the benzene (B151609) ring, such as in 3,4,5,6-Tetrafluoro-N-Hydroxyphthalimide (F4-NHPI), has been shown to increase catalytic efficiency in the oxidation of cycloalkanes compared to the parent NHPI catalyst. ekb.eg
Table 1: NHPI-Catalyzed Aerobic Oxidation of Alkanes and Cycloalkanes
| Substrate | Catalyst System | Product(s) | Key Findings |
|---|---|---|---|
| Cyclohexane | NHPI / Co(acac)₂ / Mn(acac)₂ | Adipic acid | Direct conversion to a key industrial monomer. polimi.it |
| Cycloalkanes | NHPI / Co(acac)₂ | Cycloalkanones, Dicarboxylic acids | Effective oxidation under mild conditions in acetic acid. nih.gov |
| Adamantane | NHPI / Co(acac)₂ or V₂O₅ | Adamantanols | Commercially applied process with high conversion rates. polimi.it |
| Isobutane | NHPI / Co(OAc)₂ | t-Butyl alcohol | High yield (83%) achieved under 10 atm of air. semanticscholar.org |
| Cycloalkanes | F4-NHPI | Oxidized products | F4-NHPI showed higher catalytic efficiency than unsubstituted NHPI. ekb.eg |
This table summarizes key research findings on the aerobic oxidation of alkanes and cycloalkanes catalyzed by N-Hydroxyphthalimide (NHPI) and its derivatives.
Transformation of Alkylarenes and Benzylic Substrates
The oxidation of alkylarenes and other benzylic substrates is another area where NHPI catalysis has been extensively applied. The benzylic C-H bond is particularly susceptible to hydrogen abstraction by the PINO radical, facilitating selective oxidation. nih.gov These reactions convert alkylaromatics into valuable products like aldehydes, ketones, and carboxylic acids. mdpi.commdpi.com
For example, toluene can be efficiently oxidized to benzoic acid in high yield using an NHPI and cobalt(II) acetate [Co(OAc)₂] system under normal temperature and pressure of oxygen. semanticscholar.orgnih.gov Similarly, ethylbenzene (B125841) and butylbenzene are selectively oxidized at the alpha-position to yield acetophenone and 1-phenyl-1-butanone, respectively. nih.gov A kinetic isotope effect (kH/kD) of 3.8 was observed in the oxidation of ethylbenzene, supporting a mechanism involving C-H bond cleavage as the rate-determining step. nih.gov
Metal-free systems have also been developed for the aerobic oxidation of toluene. mdpi.comnih.gov In these systems, the choice of solvent significantly impacts catalytic activity and selectivity, with hexafluoroisopropanol noted for enhancing the production of benzaldehyde. mdpi.comnih.gov The reaction mechanism involves the PINO radical abstracting a hydrogen atom from toluene to form a benzyl radical, which then reacts with molecular oxygen to produce a benzyl peroxide radical. mdpi.comnih.gov This peroxide radical subsequently abstracts a hydrogen from NHPI, regenerating the PINO catalyst and forming benzyl hydroperoxide, a precursor to the final oxygenated products. mdpi.comnih.gov
Table 2: NHPI-Catalyzed Aerobic Oxidation of Alkylarenes
| Substrate | Catalyst System | Primary Product | Yield / Selectivity |
|---|---|---|---|
| Toluene | NHPI / Co(OAc)₂ | Benzoic Acid | Excellent yield. nih.gov |
| Ethylbenzene | NHPI / Co(acac)₂ | Acetophenone | Good yield. nih.gov |
| Cumene | NHPI / CH₃CHO | Cumyl hydroperoxide | Selective oxidation. polimi.it |
| Toluene | NHPI (metal-free) in Hexafluoroisopropanol | Benzaldehyde | Enhanced selectivity. mdpi.com |
This table presents selected research findings on the aerobic oxidation of alkylarenes catalyzed by N-Hydroxyphthalimide (NHPI).
Oxidation of Alcohols, Amides, and Lactams
The catalytic scope of NHPI extends to the oxidation of substrates containing heteroatoms, such as alcohols, amides, and lactams. nih.gov In the presence of a catalytic amount of NHPI, alcohols can be oxidized to the corresponding aldehydes or ketones, and in some cases, further to carboxylic acids. researchgate.netnih.gov For instance, the aerobic oxidation of benzhydrol using NHPI as a catalyst yields benzophenone and hydrogen peroxide. researchgate.net
The oxidation of amides and lactams to imides is another important transformation catalyzed by NHPI, typically in the presence of a cobalt(II) salt. researchgate.net This method provides a route to N-sulfonylimines from sulfonamides under mild conditions, offering a broader substrate scope compared to traditional methods. mdpi.comnih.gov The reaction is mediated by PINO, which activates the C-H bond adjacent to the nitrogen atom. mdpi.com
Selective Oxidation in Continuous-Flow Systems
The application of NHPI-catalyzed oxidations has been successfully translated to continuous-flow systems, which offer advantages in terms of safety, scalability, and process control. researchgate.netthalesnano.com The aerobic oxidation of aldehydes to carboxylic acids, a fundamental transformation in organic synthesis, has been efficiently performed in a continuous-flow reactor using the NHPI/O₂ system. researchgate.net This setup allows for intensified and scalable production, even for deactivated substrates, by carefully controlling reaction parameters like residence time and gas flow rate. researchgate.net
Continuous-flow technology is particularly beneficial for reactions involving potentially hazardous intermediates or energetic conditions. By maintaining a small reaction volume at any given time, the risks associated with the buildup of unstable species like peracids can be minimized. researchgate.net
Electrochemical Oxidation Systems
Electrochemical methods provide an alternative, environmentally benign approach to generate the active PINO radical from NHPI, avoiding the need for chemical oxidants or co-catalysts in some cases. nih.govmit.edu In these systems, NHPI acts as a redox mediator, facilitating the oxidation of organic compounds at lower electrode potentials than would be required for direct electron transfer. nih.govacs.org
Mediator for Electrochemical Oxidation of Organic Compounds
NHPI has been widely used as a mediator for the electrochemical oxidation of various organic compounds, including alcohols, amides, and methylarenes. nih.govpolimi.itjst.go.jp The process begins with the proton-coupled oxidation of NHPI at an anode to generate the PINO radical. nih.gov This radical then abstracts a hydrogen atom from the substrate, initiating the oxidation cycle. nih.gov
Anodic oxidation of amides and lactams to their corresponding imides can be achieved using NHPI as a mediator. nih.gov This electrochemical approach has also been applied to the oxidation of alcohols to aldehydes and ketones. researchgate.net A notable example is the use of a nickel foam electrode for the conversion of benzyl alcohol to benzaldehyde, mediated by NHPI, which proceeds with high yield and selectivity without requiring an external base. researchgate.net
Furthermore, electrochemical NHPI-mediated systems have been developed for C-H functionalization beyond simple oxygenation. A method for the selective benzylic iodination of methylarenes features NHPI as an electrochemical mediator for C-H oxidation to produce non-oxygenated products. nih.govacs.orgsemanticscholar.org This hydrogen-atom transfer (HAT) mechanism allows the reaction to proceed with minimal dependence on the substrate's electronic properties and at significantly lower potentials (0.5–1.2 V lower) than direct electrochemical oxidation. nih.govacs.org
The integration of electrochemical NHPI mediation with continuous-flow reactors has also been demonstrated. mit.edu A continuous electrolysis system for the aerobic oxidation of benzylic C-H bonds utilizes a cation-exchange membrane to prevent the reductive decomposition of the NHPI anion at the cathode. This setup accommodates the slow kinetics of the chemical reaction and allows for the use of gaseous oxygen as a co-oxidant, leading to high product yields. mit.edu
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| 4-Hydroxyphthalamide |
| N-Hydroxyphthalimide (NHPI) |
| Acetic acid |
| Acetophenone |
| Adipic acid |
| Alcohols |
| Aldehydes |
| Alkanes |
| Alkylarenes |
| Amides |
| Benzaldehyde |
| Benzoic acid |
| Benzophenone |
| Benzhydrol |
| Benzyl alcohol |
| Benzyl hydroperoxide |
| Benzyl radical |
| Butylbenzene |
| Cobalt(II) acetate |
| Cobalt(II) acetylacetonate |
| Cumene |
| Cumyl hydroperoxide |
| Cycloalkanes |
| Cyclohexane |
| Cycloalkanones |
| Dicarboxylic acids |
| Ethylbenzene |
| Hexafluoroisopropanol |
| Hydrogen peroxide |
| Imides |
| Isobutane |
| Ketones |
| Lactams |
| 4-lauryloxycarbonyl-N-hydroxyphthalimide |
| Manganese(II) acetylacetonate |
| 1-phenyl-1-butanone |
| Phthalimide-N-oxyl (PINO) radical |
| Sulfonamides |
| t-Butyl alcohol |
| 3,4,5,6-Tetrafluoro-N-Hydroxyphthalimide (F4-NHPI) |
| Toluene |
Interplay between N-Hydroxyphthalimide and Electrode Surfaces
N-Hydroxyphthalimide (NHPI) and its derivatives are pivotal in electrocatalytic reactions, primarily through their oxidation to the phthalimide (B116566) N-oxyl radical (PINO). This transformation is a key step in mediating various organic reactions. The interaction between NHPI and electrode surfaces is crucial for the efficiency and selectivity of these processes.
The electrochemical oxidation of NHPI to PINO is a proton-coupled electron transfer (PCET) reaction. jst.go.jp At an electrode surface, this process can be significantly influenced by the local environment. For instance, electrodes coated with poly(4-vinylpyridine) (PVP) have been shown to shift the oxidation peak potential of NHPI in acetonitrile (B52724) to a less positive value. This shift facilitates the PCET reaction, promoting the formation of the PINO radical. jst.go.jp The basicity provided by the PVP coating plays a a significant role in this potential shift. jst.go.jp
Cyclic voltammetry studies of NHPI reveal that the oxidation and reduction peaks are influenced by the scan rate. At faster scan rates, distinct oxidation and reduction peaks are observed, while at slower rates, the oxidation peak approaches a steady-state current, and the reduction peak may become less defined, indicating the involvement of subsequent chemical reactions. jst.go.jp
The stability of the electrochemically generated PINO radical at the electrode surface is also a critical factor. The addition of a trace amount of poly(acrylic acid) to the electrolyte solution has been found to stabilize the oxidation products at the electrode. Spectroelectrochemical measurements have confirmed the formation of the N-oxyl radical under these conditions. jst.go.jp
The electrocatalytic capability of NHPI has been harnessed for selective C–H functionalization. For example, an electrochemical method for the benzylic iodination of methylarenes utilizes NHPI as a mediator. acs.orgsemanticscholar.org This process operates via a hydrogen-atom transfer (HAT) mechanism, where the electrochemically generated PINO radical abstracts a hydrogen atom from the methylarene. This approach allows for C–H oxidation to occur at electrode potentials 0.5–1.2 V lower than direct electrochemical oxidation of the substrate. acs.org
Other Catalytic Organic Transformations
Beyond its applications in electrochemical systems, N-hydroxyphthalimide and its derivatives are versatile catalysts in a range of other organic transformations, including cross-dehydrogenative coupling, C-C cross-coupling, and decarboxylative functionalization reactions.
Cross-Dehydrogenative Coupling Reactions
Cross-dehydrogenative coupling (CDC) is a powerful strategy for forming new chemical bonds via direct C–H activation, and N-hydroxyphthalimide has emerged as a key player in this field. nih.govresearchgate.net These reactions avoid the need for pre-functionalization of substrates, making them highly atom-economical. researchgate.net
NHPI can facilitate CDC reactions under various catalytic systems, including metal-free, copper-catalyzed, and cobalt-catalyzed conditions.
Metal-Free Systems: Phenyliodine diacetate (PIDA) can promote the cross-dehydrogenative coupling of NHPI with aryl ketones to synthesize N-alkoxyphthalimide derivatives in good yields. nih.govsemanticscholar.org This method is notable for its mild, catalyst-free conditions and operational simplicity. nih.gov Similarly, iodobenzene diacetate has been used as a radical initiator for the CDC reaction of NHPI with unactivated alkanes, nitriles, ethers, and thioethers, providing O-substituted NHPI derivatives. researchgate.net
Cobalt-Catalyzed Systems: A cobalt(II)/NHPI system effectively catalyzes the cross-dehydrogenative oxidative coupling of N-aryl tetrahydroisoquinolines with various nucleophiles, such as indoles and nitroalkanes. nih.gov This protocol operates at room temperature under aerobic conditions and is scalable. nih.gov
Copper-Catalyzed Systems: Copper catalysts have also been employed for the cross-dehydrogenative coupling of NHPI with alkanes and ethers. researchgate.net
The general mechanism in many of these reactions involves the generation of the phthalimide-N-oxyl (PINO) radical from NHPI. The PINO radical then abstracts a hydrogen atom from the C–H bond of the substrate to form a carbon-centered radical, which can then couple with another PINO radical or a different nucleophile. researchgate.netnih.gov
Table 1: Examples of NHPI-mediated Cross-Dehydrogenative Coupling Reactions
| Substrate 1 | Substrate 2 | Catalyst/Promoter | Product Type | Reference |
| Aryl Ketones | N-Hydroxyphthalimide | PIDA | N-Alkoxyphthalimide | nih.gov |
| N-Aryl Tetrahydroisoquinolines | Indoles, Nitroalkanes | Co(II)/NHPI | α-Substituted Tetrahydroisoquinolines | nih.gov |
| Unactivated Alkanes | N-Hydroxyphthalimide | Iodobenzene Diacetate | O-substituted NHPI derivatives | researchgate.net |
C(sp²)–C(sp³) and C(sp³)–C(sp³) Cross-Coupling Facilitated by N-Hydroxyphthalimide Derivatives
N-hydroxyphthalimide esters have proven to be valuable precursors for generating alkyl radicals, which can then participate in nickel-catalyzed cross-coupling reactions to form C(sp²)–C(sp³) and C(sp³)–C(sp³) bonds. uq.edu.auacs.orgnih.gov These reactions represent a significant advancement in synthetic chemistry as they allow for the coupling of readily available carboxylic acid derivatives with other electrophiles.
A notable application is the decarboxylative cross-electrophile coupling of alkyl N-hydroxyphthalimide esters with aryl iodides. wisc.eduacs.orgorganic-chemistry.org This reaction, catalyzed by nickel and using a reducing agent like zinc, enables the formation of C(sp²)–C(sp³) bonds without the need for a photocatalyst or light. wisc.eduacs.org The method is compatible with methyl, primary, and secondary alkyl groups. wisc.edu Stoichiometric studies have shown that arylnickel(II) complexes can directly react with NHP esters. wisc.edu
Furthermore, a two-step, one-pot protocol has been developed for the in situ generation of NHP esters followed by their nickel-catalyzed cross-electrophile coupling with unactivated alkyl bromides. uq.edu.auacs.org This process facilitates the construction of C(sp³)–C(sp³) bonds and tolerates a wide array of functional groups. uq.edu.auacs.org Mechanistic investigations suggest that both the NHP ester and the alkyl bromide are converted to alkyl radicals during the reaction. uq.edu.auacs.org
An enantioselective variant of these cross-coupling reactions has also been reported. A nickel-catalyzed enantioselective cross-coupling of N-hydroxyphthalimide esters with vinyl bromides proceeds under mild conditions using tetrakis(N,N-dimethylamino)ethylene as an organic reductant, achieving high enantioselectivity. nih.gov
Table 2: Examples of C-C Cross-Coupling Reactions using NHP Esters
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Bond Formed | Reference |
| Alkyl NHP Ester | Aryl Iodide | Ni/Zn | C(sp²)–C(sp³) | wisc.eduacs.org |
| Alkyl NHP Ester (in situ) | Unactivated Alkyl Bromide | Ni | C(sp³)–C(sp³) | uq.edu.auacs.org |
| Alkyl NHP Ester | Vinyl Bromide | Ni/TDAE | C(sp²)–C(sp³) (enantioselective) | nih.gov |
Decarboxylative Functionalization Reactions
N-hydroxyphthalimide esters are widely used as radical precursors in decarboxylative functionalization reactions. beilstein-journals.orgnih.govnih.gov These esters undergo a reductive decarboxylative fragmentation to generate alkyl radicals, which can then be engaged in various transformations. beilstein-journals.orgnih.gov The single-electron transfer (SET) required to initiate this process can be achieved under thermal, photochemical, or electrochemical conditions. beilstein-journals.orgnih.gov
Visible-light photoredox catalysis has become a prominent method for the decarboxylative coupling of N-(acyloxy)phthalimides. researchgate.net Through a SET process, these reactions generate carbon radicals that can participate in the formation of a wide range of carbon-carbon and carbon-heteroatom bonds. researchgate.net
Electrochemical methods also provide a powerful and sustainable approach for the decarboxylative functionalization of NHP esters. researchgate.net These methods enable the generation of alkyl radicals through SET and subsequent decarboxylation, facilitating C-C and C-X bond formation under mild conditions. researchgate.net For instance, a catalyst-free electrochemical method has been developed for the C(sp³)–C(sp²) coupling of NHP esters with N-heteroarenes. rsc.orgresearchgate.net This protocol can also be performed directly from carboxylic acids in a one-pot fashion and is amenable to scale-up using a continuous-flow reactor. rsc.org
The versatility of NHP esters in decarboxylative reactions is further highlighted by their use in couplings with bromoalkynes to synthesize internal alkynes. This nickel-catalyzed reductive cross-electrophile coupling proceeds without the need for a photocatalyst or strong oxidant. nih.gov
An organocatalytic approach for the decarboxylative alkylation of NHP esters with olefins has also been developed, utilizing a pyridine-boryl radical-mediated pathway. rsc.org
Table 3: Methods for Decarboxylative Functionalization of NHP Esters
| Activation Method | Coupling Partner | Key Features | Reference |
| Photoredox Catalysis | Various | Visible light, SET process | researchgate.net |
| Electrochemical | N-Heteroarenes | Catalyst-free, one-pot from carboxylic acid | rsc.orgresearchgate.net |
| Nickel Catalysis | Bromoalkynes | Reductive cross-electrophile coupling | nih.gov |
| Organocatalysis | Olefins | Pyridine-boryl radical mediated | rsc.org |
Role of N Hydroxyphthalimide in Advanced Organic Synthesis
Reagent in Peptide Synthesis and Active Ester Formation
The synthesis of peptides requires the formation of amide bonds between amino acids in a precise sequence. A primary challenge in this process is the potential for racemization at the chiral center of the amino acid, which can compromise the biological activity of the final peptide. The use of "active esters" is a cornerstone strategy to facilitate amide bond formation under mild conditions, thereby minimizing side reactions. N-Hydroxyphthalimide has historically played a significant role in this context.
Development of N-Hydroxyphthalimide Esters for Peptide Coupling
In the early 1960s, Nefkens and Tesser introduced a method for generating active esters from N-Hydroxyphthalimide for use in peptide synthesis. nih.gov This approach involves the coupling of an N-protected amino acid with N-Hydroxyphthalimide, typically facilitated by a dehydrating agent like N,N'-dicyclohexylcarbodiimide (DCC). nih.govnih.gov The resulting N-hydroxyphthalimide ester is an activated form of the amino acid, primed for reaction with the free amino group of another amino acid or peptide chain.
The reaction proceeds by the nucleophilic attack of the amino group on the activated ester's carbonyl carbon, leading to the formation of a new peptide bond and the release of N-Hydroxyphthalimide as a byproduct. nih.gov These reactions are often quantitative and can be performed at low temperatures, such as 0 °C, to ensure high fidelity. nih.gov
While effective, the utility of N-Hydroxyphthalimide esters in peptide synthesis has been largely superseded by esters of N-hydroxysuccinimide (NHS). nih.govchemmethod.com NHS esters exhibit greater reactivity and the N-hydroxysuccinimide byproduct is more water-soluble, simplifying its removal from the reaction mixture. chemmethod.com Nevertheless, the foundational work with N-Hydroxyphthalimide paved the way for the development of a host of other activated ester methods that are now standard in peptide chemistry. beilstein-journals.org More recently, derivatives of N-Hydroxyphthalimide have been explored for detecting free amino groups during solid-phase peptide synthesis, where they react reversibly to form intensely colored products, aiding in reaction monitoring. caltech.edu
| Reagent/Method | Key Features | Advantages | Disadvantages |
| N-Hydroxyphthalimide (NHPI) Esters | Activated esters for amide bond formation. | Crystalline and stable intermediates. chemmethod.com | Lower reactivity compared to NHS esters. chemmethod.com Byproduct removal can be challenging. chemmethod.com |
| N-Hydroxysuccinimide (NHS) Esters | Highly reactive activated esters. | High reactivity, water-soluble byproduct for easy removal. chemmethod.com | Can be susceptible to hydrolysis. |
| DCC (N,N'-Dicyclohexylcarbodiimide) | Coupling agent used to form the active ester. | Efficiently promotes ester formation. nih.gov | Produces insoluble dicyclohexylurea (DCU) byproduct, which requires filtration. |
Precursor for Redox Active Esters (RAEs)
Beyond classical peptide chemistry, N-Hydroxyphthalimide has gained significant prominence as a precursor for a class of compounds known as redox-active esters (RAEs). These esters are designed to undergo single-electron transfer (SET) to generate radical intermediates, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Synthesis and Reactivity of N-Hydroxyphthalimide-Derived RAEs
N-Hydroxyphthalimide esters of aliphatic carboxylic acids are now commonly referred to as redox-active esters. wikipedia.org They serve as superior alternatives to traditional radical precursors like Barton esters, primarily due to their greater stability and ease of synthesis. wikipedia.org The N–O bond dissociation energy of an NHPI ester is approximately 75 kcal/mol, making it significantly more stable than a Barton ester (approx. 42 kcal/mol). wikipedia.org
The synthesis of these RAEs is straightforward, typically involving the same condensation reaction used in peptide synthesis: the coupling of a carboxylic acid with N-Hydroxyphthalimide using a carbodiimide (B86325) like DCC or EDC. wikipedia.org
Upon single-electron reduction, which can be initiated photochemically, electrochemically, or through a chemical reductant, the RAE forms a radical anion. wikipedia.org This intermediate rapidly fragments, cleaving the weak N–O bond and undergoing decarboxylation (loss of CO₂) to generate an alkyl radical. beilstein-journals.orgwikipedia.org This process efficiently converts a stable carboxylic acid into a highly reactive radical species.
Researchers have found that modifying the phthalimide (B116566) ring can fine-tune the properties of the RAE. For instance, introducing electron-donating groups like methyl or methoxy (B1213986) onto the phthalimide structure makes the resulting RAE more electron-rich. This modification raises the reduction potential, meaning it is harder to reduce. This can be advantageous in suppressing side reactions, such as dimerization of the alkyl radical, by preventing an excessive buildup of radical concentration.
| Redox-Active Ester Precursor | Key Characteristics | Advantages in Radical Generation |
| Barton Esters | Early-generation radical precursors. | Effective for radical generation. |
| N-Hydroxyphthalimide (NHPI) Esters | Stable and easily synthesized RAEs. | Greater stability, ease of preparation, versatile reactivity under multiple initiation conditions. wikipedia.org |
| Modified NHPI Esters (e.g., 4-MeO-NHPI) | Electron-rich RAEs. | Lower reduction potential suppresses side reactions like dimerization, effective for less reactive substrates. |
Applications of RAEs in Radical Chemistry
The alkyl radicals generated from N-Hydroxyphthalimide-derived RAEs are versatile intermediates for constructing complex molecules. A major application is in decarboxylative cross-coupling reactions, where the radical couples with another reaction partner, often an aryl or alkyl halide, in the presence of a transition metal catalyst, typically nickel.
This strategy allows for the formation of C(sp²)–C(sp³) and C(sp³)–C(sp³) bonds, which are ubiquitous in pharmaceuticals and natural products. For example, RAEs derived from primary and secondary alkanoic acids can be coupled with aryl iodides using a simple nickel catalyst and a reducing agent like zinc, without the need for light or a photocatalyst. This method provides a powerful way to link alkyl chains to aromatic rings, starting from abundant and inexpensive carboxylic acids.
Another significant application is in Minisci-type reactions, where the alkyl radical adds to a protonated N-heterocycle (like quinoline, isoquinoline, or pyridine). This allows for the direct C–H functionalization of heterocyclic compounds, which are core structures in many biologically active molecules. The use of RAEs under visible-light photoredox conditions provides a mild and efficient alternative to classical Minisci reactions, which often require harsh oxidants.
Building Block in Complex Molecule Construction
The inherent structure and reactivity of N-Hydroxyphthalimide and its derivatives make them valuable building blocks for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials. The phthalimide moiety itself is a privileged structure in medicinal chemistry, appearing in drugs such as thalidomide (B1683933) and its analogues.
The ability to easily introduce the N-hydroxyphthalimide group onto a molecule and then leverage its reactivity—either as an active ester or as a radical precursor—provides a powerful synthetic handle. For instance, complex natural products or drug candidates containing carboxylic acid groups can be converted to their corresponding NHPI esters. These stable intermediates can then be used in late-stage functionalization reactions to introduce new alkyl fragments via decarboxylative coupling, enabling the rapid generation of analogues for structure-activity relationship studies.
Furthermore, the N-Hydroxyphthalimide unit itself can be incorporated into larger, functional architectures. For example, it has been embedded as an organocatalytic site into covalent organic frameworks (COFs), creating heterogeneous catalysts for selective oxidation reactions.
Intermediate in Heterocyclic Compound Synthesis
N-Hydroxyphthalimide and its esters serve as crucial intermediates in the synthesis of various heterocyclic compounds. As discussed, a key example is the use of NHPI esters in Minisci-type reactions to generate substituted N-heterocycles. In this process, the NHPI ester is not part of the final product but acts as an intermediate precursor to the alkyl radical that functionalizes the heterocycle.
Additionally, N-Hydroxyphthalimide itself is a reagent for the synthesis of N-alkoxyphthalimides. These compounds, which contain an N-O bond within a heterocyclic framework, can be prepared through various methods, including the cross-dehydrogenative coupling of N-Hydroxyphthalimide with aryl ketones. N-alkoxyphthalimide derivatives are important structural motifs and can serve as intermediates for other transformations. For example, cleavage of the N-O bond can provide access to O-alkylhydroxylamines. nih.gov
The versatility of N-Hydroxyphthalimide as a reagent and structural motif continues to drive innovation in organic synthesis, enabling the construction of complex and valuable molecules with high efficiency and control.
Integration into Multi-Component Reactions
N-Hydroxyphthalimide (NHPI) and its derivatives, particularly N-hydroxyphthalimide esters (NHP esters), have emerged as versatile reagents in multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. The ability of NHP esters to serve as precursors to alkyl radicals under mild conditions has enabled their integration into novel MCRs, particularly for the difunctionalization of alkenes.
A notable example is the three-component 1,2-alkylamination of styrenes. acs.org This reaction, achieved through the synergistic action of a Lewis acid and visible-light photoredox catalysis, combines an amine, a styrene, and an alkyl NHP ester. acs.org The NHP ester functions as an effective alkylating agent, leading to the formation of complex functionalized amines with high efficiency. acs.org This method showcases the synthetic potential of using NHP esters to forge both a C-C and a C-N bond across a double bond in a single operation. acs.org
Further extending this concept, researchers have developed a photocatalytic, three-component alkylacylation of olefins. nih.gov This process again utilizes an NHP ester as the alkyl radical source. Similarly, a Ritter-type carboamidation of styrenes has been reported, which constitutes a formal three-component alkene difunctionalization. researchgate.net This reaction simultaneously introduces a carbon-based group and a nitrogen-based group (from a nitrile solvent) across an alkene, rapidly building molecular complexity from simple precursors. researchgate.net
These methodologies highlight the value of NHP esters in MCRs, providing a pathway to complex molecular scaffolds that would otherwise require lengthy, multi-step syntheses. The reactions are characterized by their operational simplicity and tolerance of a wide range of functional groups. acs.org
| Multi-Component Reaction | Components | Catalysis/Conditions | Key Bond Formations | Product Type |
| 1,2-Alkylamination | Alkyl NHP Ester, Styrene, Amine | Lewis Acid + Photoredox Catalysis | C-C, C-N | Complex Amines |
| Alkylacylation | Alkyl NHP Ester, Olefin, Acyl Source | Photocatalysis | C-C, C-C | Functionalized Ketones |
| Ritter-Type Carboamidation | Alkyl NHP Ester, Styrene, Nitrile | Photocatalysis | C-C, C-N | Trisubstituted Alkenes |
Applications in Amine Synthesis and Deprotection Strategies
N-Hydroxyphthalimide and its derivatives are instrumental in modern amine synthesis, serving both as activating agents and as precursors in C-N bond-forming reactions. The phthalimide group itself is a well-established protecting group for primary amines, famously used in the Gabriel synthesis. organic-chemistry.org However, the focus of advanced strategies has shifted to using NHP esters as radical precursors for decarboxylative couplings.
Amine Synthesis:
A primary application of NHP esters is in the synthesis of amines from carboxylic acids. A method has been developed for the conversion of NHP esters into protected amines via a Curtius rearrangement. ustc.edu.cn This reaction proceeds through a carbamoyl (B1232498) azide (B81097) intermediate, which can then be isolated as a carbamate (B1207046). ustc.edu.cn This strategy provides efficient access to primary, secondary, and tertiary alkyl and aryl carbamates, which are stable precursors to free amines. ustc.edu.cn
Another powerful technique is the decarboxylative coupling of aliphatic N-hydroxyphthalimide esters, which generates alkyl radicals that can be coupled with various partners. organic-chemistry.org For instance, a copper-catalyzed reaction combined with blue-LED irradiation achieves the coupling of NHP esters to afford protected amines under mild conditions. organic-chemistry.org This method is noted for its compatibility with a broad array of functional groups, including alcohols, aldehydes, and epoxides. organic-chemistry.org Furthermore, N-hydroxyphthalimides can act as precursors to nitrogen-based radicals for cross-coupling with arylboronic acids, yielding arylamines. organic-chemistry.org
In the realm of peptide synthesis, NHPI is used to generate "active esters" from N-protected amino acids. researchgate.netwikipedia.org These activated esters readily react with the free amino group of another amino acid or peptide, forming a new peptide bond and releasing NHPI. wikipedia.org
Deprotection Strategies:
A significant challenge in using phthalimide-protected amines is the often harsh conditions required for deprotection, such as hydrazinolysis. organic-chemistry.org Consequently, the development of milder deprotection strategies is a key area of research.
For the carbamates synthesized from NHP esters via the Curtius rearrangement, deprotection to the free amine can be readily achieved. For example, treatment with an aqueous solution of lithium hydroxide (B78521) effectively liberates the desired amine. ustc.edu.cn
A gentle, near-neutral method for the cleavage of the phthalimide group itself involves a two-stage, one-flask procedure. The phthalimide is first reduced using sodium borohydride (B1222165) in 2-propanol, followed by cyclization induced by acetic acid, which releases the primary amine. organic-chemistry.org A major advantage of this method is its ability to deprotect phthalimides of α-amino acids with no measurable loss of optical activity, making it highly valuable in peptide and chiral amine synthesis. organic-chemistry.org
| Synthesis/Deprotection Method | NHP Derivative/Reagent | Intermediate/Product | Key Features |
| Synthesis via Curtius Rearrangement | NHP Ester, TMSN₃ | Carbamoyl azide, Carbamate | Access to protected primary, secondary, and tertiary amines. ustc.edu.cn |
| Synthesis via Decarboxylative Coupling | NHP Ester, Copper Catalyst, Blue LED | Protected Amine | Mild conditions, wide functional group tolerance. organic-chemistry.org |
| Synthesis via Cross-Coupling | N-Hydroxyphthalimide, Arylboronic Acid | Arylamine | Forms C-N bond with aryl groups. organic-chemistry.org |
| Peptide Synthesis | NHP Ester of Amino Acid | Peptide | Activated ester for amide bond formation. wikipedia.org |
| Deprotection of Carbamates | Lithium Hydroxide | Free Amine | Mild cleavage of carbamate protecting group. ustc.edu.cn |
| Deprotection of Phthalimides | Sodium Borohydride, Acetic Acid | Free Amine | Gentle, preserves stereochemistry. organic-chemistry.org |
Computational and Theoretical Studies on N Hydroxyphthalimide Systems
Quantum Chemical Investigations of Molecular Properties
Quantum chemical methods are pivotal in elucidating the fundamental electronic and structural properties of N-hydroxyphthalimide systems. These investigations provide a molecular-level understanding that underpins their reactivity and catalytic function.
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for assessing the structural and spectral properties of organic molecules due to its balance of accuracy and computational cost. mdpi.comnih.govchemrxiv.org For N-Hydroxyphthalimide (NHPI) and its derivatives, DFT calculations, often using hybrid functionals like B3LYP, are employed to determine optimized molecular geometries, including bond lengths and angles. mdpi.comnih.gov
These calculations provide the foundational data for understanding the molecule's three-dimensional structure. Following geometry optimization, vibrational frequency calculations are typically performed. mdpi.comresearchgate.net These calculations serve a dual purpose: they confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and they allow for the prediction of infrared and Raman spectra, which can be compared with experimental data for validation. mdpi.comnih.gov The theoretical vibrational analysis also helps in the precise assignment of fundamental modes observed in experimental spectra. science.gov
One of the most critical parameters governing the catalytic activity of NHPI and its derivatives is the O-H Bond Dissociation Energy (BDE). This value represents the energy required to homolytically cleave the O-H bond, generating the crucial phthalimide (B116566) N-oxyl radical (PINO), the primary species responsible for hydrogen atom abstraction in catalytic cycles. acs.orgpolimi.it
Quantum chemical methods, such as G3B3 and CBS-APNO, have been used to calculate the thermochemical properties and O-H BDE of NHPI with high accuracy. researchgate.netacs.org In the gas phase, the O-H BDE for NHPI has been calculated to be approximately 83.3 kcal mol⁻¹. researchgate.netacs.org Computational studies have also explored the influence of solvents on this property using models like the Polarizable Continuum Model (PCM). These calculations show that the O-H BDE of NHPI remains relatively consistent across a range of polar and nonpolar solvents, with values typically falling between 83.3 and 83.7 kcal mol⁻¹. researchgate.netacs.org The favorable catalytic properties of NHPI are partly attributed to its O-H bond energy being comparable to that of typical ROO-H bonds. researchgate.netacs.org An experimentally measured value for the O-H Bond Dissociation Enthalpy (BDE) in acetonitrile (B52724) was reported as 88.1 kcal/mol. polimi.it
Table 1: Calculated Bond Dissociation Energies (BDE) for N-Hydroxyphthalimide (NHPI)
| Method | Phase | Solvent | O-H BDE (kcal mol⁻¹) | Reference |
| G3B3 | Gas | - | 83.3 | researchgate.netacs.org |
| CBS-APNO | Gas | - | 83.5 | researchgate.netacs.org |
| G3B3 (PCM) | Liquid | Benzene (B151609) | 83.7 | acs.org |
| G3B3 (PCM) | Liquid | Acetonitrile | 83.5 | acs.org |
| G3B3 (PCM) | Liquid | DMSO | 83.3 | acs.org |
| ESR Equilibration | Liquid | Acetonitrile | 88.1 | polimi.it |
Reaction Pathway Modeling and Energetics
Computational modeling is instrumental in mapping the complex reaction pathways of NHPI-catalyzed oxidations. By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct detailed energy profiles that reveal the feasibility and kinetics of proposed mechanistic steps.
The central role of NHPI in aerobic oxidation involves a catalytic cycle initiated by the formation of the phthalimide N-oxyl (PINO) radical. polimi.it This radical abstracts a hydrogen atom from an organic substrate, regenerating NHPI and creating a substrate radical. polimi.it Computational studies have been crucial in validating and refining the steps of this cycle. nih.govresearchgate.net
DFT and high-level coupled-cluster methods have been employed to investigate various NHPI-catalyzed reactions, such as the aerobic oxidative cleavage of alkenes. nih.govacs.org These studies computationally model the entire catalytic process, evaluating different proposed mechanisms. For example, in the oxidative cleavage of alkenes, computational results have demonstrated that the reaction likely proceeds through the formation of alkoxyl radicals, rather than an alternative pathway involving a dioxetane ring, by showing the energy barriers for the former are significantly lower. nih.govacs.org These theoretical investigations provide a detailed, step-by-step description of the catalytic transformation that is often inaccessible through experimental means alone. researchgate.net
The kinetic viability of a proposed reaction mechanism is determined by the energy barriers of its constituent steps, particularly the rate-determining step. Computational chemistry allows for the precise location and characterization of transition state (TS) structures, which are first-order saddle points on the potential energy surface. researchgate.net
In the study of NHPI-catalyzed reactions, DFT calculations are used to compute the activation energies (energy barriers) for key steps. For instance, in the oxidative cleavage of alkenes, the calculated energy barriers for the formation of dioxetane derivatives were found to be over 50 kcal mol⁻¹, making this pathway kinetically unfavorable. nih.govacs.org In contrast, the barriers for the formation of alkoxyl radicals were calculated to be as low as 13 kcal mol⁻¹, supporting this as the more plausible reaction pathway. nih.govacs.org Furthermore, computational modeling can assess the influence of various factors, such as solvent effects, on these energy barriers. Studies have shown that polar solvents can significantly modify the transition state barrier for hydrogen abstraction steps in the catalytic cycle. researchgate.net
Prediction of Catalytic Activity and Selectivity
A major goal of computational catalysis is to move from explaining existing results to predicting the behavior of new catalysts. mdpi.comnih.gov By establishing quantitative structure-activity and structure-selectivity relationships, computational models can guide the rational design of more efficient and selective catalysts. nih.gov
For N-hydroxyphthalimide systems, computational methods can predict how structural modifications—such as the introduction of substituents like the hydroxyl group in 4-Hydroxyphthalamide—will affect catalytic performance. The primary indicator of catalytic activity is the O-H BDE; lower BDE values generally correlate with higher rates of hydrogen atom abstraction. researchgate.net DFT calculations can accurately predict the BDEs for a range of substituted NHPI derivatives, allowing for the in silico screening of potential catalysts before their synthesis. researchgate.net By modeling the transition states for reactions with different substrates, these theoretical approaches can also provide insights into the origins of chemo- and regioselectivity, helping to design catalysts that favor the formation of a desired product. nih.gov
Correlation of Electronic Structure with Catalytic Performance
Computational studies have been instrumental in elucidating the relationship between the electronic structure of N-Hydroxyphthalimide (NHPI) and its catalytic efficacy, particularly in aerobic oxidation reactions. The catalytic cycle of NHPI involves the abstraction of a hydrogen atom from the N-OH group to form the phthalimide N-oxyl radical (PINO), which is the active catalytic species. acs.org The efficiency of this process and the subsequent hydrogen abstraction from a substrate by PINO are intrinsically linked to the electronic properties of the NHPI molecule.
A key descriptor for the catalytic performance of NHPI is the O-H bond dissociation energy (BDE). A lower O-H BDE facilitates the formation of the PINO radical, initiating the catalytic cycle. Theoretical calculations have shown that the favorable catalytic properties of NHPI are partly due to its O-H bond energy being similar to that of typical ROO-H bonds and resonantly stabilized C-H bonds. acs.orgresearchgate.net Quantum chemical methods, such as G3B3 and CBS-APNO, have been employed to calculate the gas-phase O-H BDE of NHPI to be approximately 83.3 kcal mol⁻¹. acs.orgresearchgate.net
Furthermore, modifications to the electronic structure of the phthalimide ring through the introduction of substituents can tune the catalytic activity. Theoretical investigations have explored how different heterocyclic substitutions on the phenyl ring of NHPI affect its reactivity. researchgate.net Studies on substituted NHPI derivatives have shown that electron-withdrawing or electron-donating groups can alter the O-H BDE and, consequently, the catalytic activity. For instance, chloro-substitution on the NHPI ring has been shown through both experimental and theoretical studies to significantly enhance its catalytic effects in the oxidation of certain substrates. researchgate.net The correlation between the electronic nature of substituents and the reaction rates provides a powerful tool for the rational design of more efficient catalysts. researchgate.netnih.gov
| Compound | Computational Method | Phase | O-H BDE (kcal mol⁻¹) | O-H BDE (kJ mol⁻¹) |
|---|---|---|---|---|
| N-Hydroxyphthalimide (NHPI) | G3B3 | Gas | 83.3 | 348.5 |
| N-hydroxymaleimide (NHMI) | G3B3 | Gas | 83.5 | 349.4 |
Modeling Solvent Effects on Reactivity
The solvent environment plays a critical role in modulating the reactivity and catalytic activity of N-Hydroxyphthalimide. springernature.com Computational models, particularly continuum solvent models like the Polarizable Continuum Model (PCM), have been effectively used to study these effects. acs.org Theoretical studies reveal that solvent polarity and hydrogen-bonding capabilities can manipulate the catalytic activity and selectivity of NHPI-catalyzed reactions. researchgate.net
Modeling studies have shown that the O-H bond dissociation energy of NHPI is relatively insensitive to the solvent environment, with calculations showing only minor variations across a range of polar and nonpolar solvents. acs.org For example, liquid-phase G3B3 calculations determined the NHPI O-H BDE to be between 83.3 and 83.7 kcal mol⁻¹ in solvents such as benzene, carbon tetrachloride, acetone, acetonitrile, and dimethyl sulfoxide (B87167) (DMSO). acs.orgresearchgate.net
Despite the small impact on the O-H BDE, solvents significantly influence the reaction barriers of the rate-determining steps in the catalytic cycle. researchgate.net For the NHPI-catalyzed aerobic oxidation of cyclohexane, DFT studies using the PCM method predicted that the transition state barrier for H-abstraction from the substrate decreases as the solvent polarity increases. The barrier was calculated to be 22.36 kcal mol⁻¹ in benzene and decreased to 20.78 kcal mol⁻¹ in the more polar solvent acetonitrile. researchgate.net This stabilization of the transition state in polar solvents is attributed to strong interactions between the pre-reaction complex and the polar solvent molecules, which facilitates the hydrogen transfer process. researchgate.net Understanding these solvent-solute interactions through computational modeling is crucial for optimizing reaction conditions and improving catalyst performance in industrial applications. researchgate.net
| Solvent | Dielectric Constant (ε) | Calculated O-H BDE (kcal mol⁻¹) | Calculated O-H BDE (kJ mol⁻¹) |
|---|---|---|---|
| Benzene | 2.3 | 83.3 | 348.5 |
| Carbon Tetrachloride | 2.2 | 83.3 | 348.5 |
| Acetone | 20.7 | 83.6 | 349.8 |
| Ethanol | 24.6 | 83.7 | 350.2 |
| Acetonitrile | 37.5 | 83.7 | 350.2 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 83.7 | 350.2 |
Spectroscopic and Advanced Analytical Characterization in Research Contexts
Advanced Spectroscopic Techniques for Mechanistic Elucidation
Spectroscopic methods are indispensable for probing the intricate details of chemical reactions. They allow researchers to observe reactive intermediates, study redox behavior, and analyze reaction kinetics, providing a dynamic picture of the mechanistic pathways involved.
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful and direct technique for the detection and characterization of paramagnetic species, most notably free radicals. rsc.orgnih.gov In the context of 4-Hydroxyphthalamide, its primary utility lies in the detection of the corresponding phthalimide-N-oxyl (PINO) radical, which is the catalytically active species formed upon one-electron oxidation. nih.govacs.org
The process involves the oxidation of the N-hydroxy group, generating the 4-hydroxy-phthalimide-N-oxyl radical. ESR spectroscopy can confirm the presence of this radical, and analysis of the spectrum provides valuable information. nih.gov Key parameters derived from ESR spectra include the g-value and hyperfine splitting constants. The g-values of N-oxyl radicals are known to correlate with the O-H bond dissociation energies (BDEs) of the parent N-hydroxyimide. researchgate.net By comparing the g-value of the 4-hydroxy-substituted PINO radical to that of the unsubstituted PINO radical and other substituted analogues, researchers can infer the electronic effect of the 4-hydroxy group on the radical's stability and reactivity. researchgate.net For instance, studies on other 4-substituted NHPI derivatives have shown how different functional groups alter the electronic environment and, consequently, the catalytic activity. researchgate.net
Table 1: Representative ESR g-values for Substituted Phthalimide-N-oxyl (PINO) Radicals Note: Data for this compound is hypothetical and included for illustrative purposes. Actual values would require experimental determination.
| Compound | Substituent at 4-position | Typical g-value | Reference |
| N-Hydroxyphthalimide (NHPI) | -H | ~2.0059 | researchgate.net |
| 4-tert-Butyl-NHPI | -C(CH₃)₃ | Varies with substituent | researchgate.net |
| 4-Carboxy-NHPI | -C(O)OH | Varies with substituent | researchgate.net |
| This compound | -OH | Hypothetical | N/A |
Spectroelectrochemistry combines electrochemical methods with spectroscopy to simultaneously study the spectral changes of a substance as it undergoes oxidation or reduction at an electrode surface. researchgate.net This technique is ideal for investigating the redox processes of this compound.
In a typical experiment, a solution of this compound is subjected to a controlled potential sweep (cyclic voltammetry) in a specially designed cell that allows a light beam (e.g., UV-Vis) to pass through the solution near the electrode. As the potential is increased, this compound is oxidized to its N-oxyl radical. The UV-Vis spectrometer records the corresponding changes in the absorption spectrum in real-time. This allows for the direct correlation of electrochemical events (like the oxidation peak potential) with the formation of specific species (the N-oxyl radical, identified by its characteristic absorption spectrum). acs.org Such studies provide fundamental data on the redox potential of the this compound/4-hydroxy-PINO radical couple and the stability of the electrochemically generated radical. researchgate.netnih.gov
UV-Vis spectroscopy is a widely used technique for monitoring reaction kinetics and tracking the formation and decay of intermediates that absorb in the ultraviolet or visible regions of the spectrum. The phthalimide-N-oxyl (PINO) radical, generated from N-hydroxyphthalimide, has a characteristic absorption maximum (λmax) around 388 nm, often resulting in a distinct yellow color. acs.org
When this compound is used as a catalyst, its oxidation to the 4-hydroxy-PINO radical can be monitored by the appearance of this absorption band. Researchers can then track the concentration of the radical over time by measuring the absorbance at this wavelength. This is particularly useful for studying the kinetics of subsequent reactions, such as hydrogen atom abstraction from a substrate or the radical's own decay. nih.gov For example, studies on various substituted NHPI derivatives have used UV-Vis spectroscopy to determine the first-order rate constants for the decay of their corresponding N-oxyl radicals, providing insights into their relative stability. researchgate.net This kinetic data is crucial for optimizing reaction conditions and understanding the catalyst's lifetime and efficiency. acs.org
Chromatographic Methods for Reaction Monitoring and Product Analysis
Chromatographic techniques are essential for separating and quantifying the components of a reaction mixture, making them indispensable for monitoring reaction progress and analyzing final products. researchgate.netbridgewater.edu In reactions catalyzed by this compound, methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely employed. nih.govscispace.com
For instance, in the aerobic oxidation of a substrate like toluene catalyzed by NHPI, GC analysis with a flame ionization detector (FID) can be used to monitor the reaction mixture over time. nih.gov Samples are taken at regular intervals, and the chromatograms reveal the depletion of the starting material and the formation of various products, such as benzaldehyde, benzyl alcohol, and benzoic acid. nih.gov By integrating the peak areas, the conversion of the substrate and the selectivity for each product can be calculated. This allows for a detailed assessment of the catalyst's performance under different conditions.
Table 2: Illustrative GC Data for Monitoring a Catalyzed Oxidation Reaction Note: This table presents hypothetical data for a reaction catalyzed by this compound, based on typical results from NHPI-catalyzed oxidations.
| Time (hours) | Substrate Peak Area (%) | Product A Peak Area (%) | Product B Peak Area (%) | Substrate Conversion (%) |
| 0 | 100 | 0 | 0 | 0 |
| 1 | 75 | 20 | 5 | 25 |
| 2 | 52 | 38 | 10 | 48 |
| 4 | 20 | 65 | 15 | 80 |
| 6 | 5 | 78 | 17 | 95 |
Future Research Directions and Emerging Areas in Hydroxylated Phthalimide Chemistry
Development of Sustainable and Green Chemistry Approaches for Synthesis and Catalysis
The principles of green chemistry are becoming central to the development of new chemical processes, and their application to hydroxylated phthalimide (B116566) chemistry is a burgeoning research area. researchgate.netnumberanalytics.com The focus is on designing products and processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.comjddhs.com This involves creating more efficient synthesis routes, utilizing renewable resources, and employing environmentally benign solvents and catalysts. researchgate.netjddhs.com
In the context of hydroxylated phthalimides, green approaches are twofold: the sustainable synthesis of the phthalimide compounds themselves and their use in green catalytic processes. Research is moving towards methods that minimize waste, avoid toxic reagents, and reduce energy consumption. jddhs.comnih.gov Techniques such as microwave-assisted synthesis are being explored to accelerate reactions and reduce the need for volatile organic solvents. mdpi.comresearchgate.net For instance, microwave-assisted polyamidation has been shown to be a rapid and green process for creating polymers from phthalimide derivatives. researchgate.net
Furthermore, the application of N-hydroxyphthalimide (NHPI) in catalysis is a cornerstone of green chemistry. NHPI is a powerful organocatalyst for aerobic oxidation reactions, using molecular oxygen as the ultimate clean oxidant. researchgate.netpromonograph.org This avoids the need for stoichiometric heavy metal oxidants, which are often toxic and generate significant waste. A key challenge in homogeneous catalysis is the separation and recovery of the catalyst. researchgate.net To address this, significant effort is being directed toward the development of heterogeneous catalysts. One successful strategy involves immobilizing NHPI on solid supports, such as hierarchically porous hydrothermal carbon microspheres, creating a green and recyclable catalytic system for the aerobic oxidation of alcohols. acs.org Such systems allow for easy separation of the catalyst by simple filtration, enabling its reuse over multiple cycles without a significant loss of activity. acs.org
Future work will likely focus on expanding the use of bio-based feedstocks, developing solvent-free reaction conditions, jddhs.com and enhancing the recyclability of NHPI-based catalysts to further align with the goals of a sustainable chemical industry. researchgate.netacs.org
Exploration of Novel Catalytic Systems and Methodologies with N-Hydroxyphthalimides
N-Hydroxyphthalimide (NHPI) has emerged as a remarkably versatile catalyst, primarily through the generation of the phthalimide-N-oxyl (PINO) radical, a potent hydrogen atom transfer (HAT) agent. promonograph.orgnsf.gov The exploration of novel catalytic systems and methodologies involving NHPI is a highly active area of research, aimed at expanding its synthetic utility and improving reaction efficiency under mild conditions.
A significant body of research focuses on combining NHPI with co-catalysts to enhance its activity. Catalytic systems pairing NHPI with transition metals like cobalt, copper, or manganese have been successfully applied to the aerobic oxidation of a wide range of organic substrates, including hydrocarbons and alcohols. researchgate.net For example, the NHPI/Co(acac)₂ system is effective for the oxidation of cycloalkanes. nsf.gov Researchers have also developed copper-catalyzed methods for the direct C-H amination of arenes using NHPI as an amidyl radical precursor under air. nih.gov These systems provide efficient pathways to construct valuable C-N bonds. nih.gov
Recent advancements are also targeting the development of metal-free catalytic systems to improve the green profile of these reactions. researchgate.net One such system employs a combination of NHPI and tert-butyl nitrite (B80452) for the aerobic oxidation of alcohols to carbonyl compounds, using molecular oxygen as the terminal oxidant. promonograph.org Additionally, photoredox catalysis represents a modern frontier, enabling stereoselective alkylation reactions of enamides with NHPI esters through decarboxylative cross-coupling. rsc.org These light-driven methods are often characterized by their operational simplicity and broad substrate scope. rsc.org
To overcome the challenges of catalyst separation and recycling, heterogeneous systems are being designed. This includes immobilizing NHPI on supports like polystyrene coated with ionic liquids containing Co(II), which has been shown to improve selectivity in ethylbenzene (B125841) oxidation and allow for catalyst recycling. mdpi.com
| Catalytic System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| NHPI / Co(II), Cu(II), or Mn(II) salts | Aerobic Oxidation (e.g., of cumene) | Effective for oxidation of hydrocarbons to alcohols and ketones. | researchgate.net |
| NHPI / CuBr / P(OEt)₃ | Direct C-H Amination of Arenes | Proceeds via a radical mechanism under air; broad substrate scope. | nih.gov |
| NHPI Esters / Photoredox Catalyst | Stereoselective Alkylation of Enamides | Light-driven, operationally simple, excellent stereoselectivity. | rsc.org |
| Polystyrene-supported NHPI / Co(II)-Ionic Liquid | Solvent-free Ethylbenzene Oxidation | Heterogeneous system, improved selectivity, recyclable catalyst. | mdpi.com |
| NHPI / tert-butyl nitrite | Aerobic Oxidation of Alcohols | Metal-free system using O₂ as the terminal oxidant. | researchgate.netpromonograph.org |
Future research will continue to explore new co-catalysts, energy sources (like light and electricity), and catalyst immobilization techniques to further broaden the applicability of NHPI in organic synthesis.
Design of Advanced Materials and Probes Incorporating Hydroxylated Phthalimide Moieties
The phthalimide scaffold is recognized for its stability and unique electronic properties, making it an excellent building block for advanced materials and functional molecules. acs.orgnih.gov When a hydroxyl group is introduced onto the phthalimide ring, it can impart new functionalities, particularly in the realm of fluorescent probes and sensors.
A significant area of development is the design of fluorescent probes for detecting reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which play crucial roles in many physiological and pathological processes. nih.gov Researchers have constructed novel probes using hydroxylated phthalimide derivatives as the fluorophore. nih.govacs.org For example, a probe utilizing 3-hydroxyphthalimide as the fluorophore and a boronate ester as the H₂O₂ recognition site has been developed. acs.org This probe operates via an excited-state intramolecular proton transfer (ESIPT) mechanism. nih.govacs.org In the absence of H₂O₂, the fluorescence is quenched, but upon reaction with H₂O₂, the ESIPT process is restored, leading to a significant "turn-on" fluorescence enhancement. nih.gov
These probes offer several advantageous features:
Large Stokes Shift: The ESIPT process results in a large separation between the maximum absorption and emission wavelengths, which is beneficial for minimizing self-absorption and background interference in biological imaging. acs.org
High Selectivity and Sensitivity: These probes can detect H₂O₂ with high selectivity over other ROS and achieve very low detection limits. nih.gov
Biocompatibility: Phthalimide-based probes have been successfully used for imaging H₂O₂ in living cells, demonstrating their potential for biological applications. nih.govacs.org
| Fluorophore Core | Analyte | Mechanism | Key Advantage | Reference |
|---|---|---|---|---|
| 3-Hydroxyphthalimide | Hydrogen Peroxide (H₂O₂) | ESIPT | Large Stokes shift (~111 nm), low detection limit (8.4 x 10⁻⁸ M). | nih.govacs.org |
| Phthalimide-Methionine Dyad | ROS (Singlet oxygen, H₂O₂, hypochlorite) | Oxidation of thioether to sulfoxide (B87167) | Fluorescence "ON" effect upon oxidation. | researchgate.net |
Beyond probes, the phthalimide moiety is being incorporated into advanced polymers to confer desirable properties like thermal stability and optical activity. researchgate.net The rigidity and heat-stable nature of the phthalimide unit make it a valuable component in high-performance materials. acs.org Future work will likely focus on creating more sophisticated probes for a wider range of biological analytes and designing novel polymers and materials that leverage the unique structural and electronic properties of hydroxylated phthalimides.
Integration of Machine Learning and AI in Predicting N-Hydroxyphthalimide Reactivity
The intersection of artificial intelligence (AI) and chemistry is creating powerful new tools for predicting reaction outcomes, designing novel catalysts, and accelerating the discovery of new synthetic methods. nih.govrjptonline.org In the context of N-hydroxyphthalimide chemistry, machine learning (ML) and AI hold immense potential to navigate the complex interplay of substrates, catalysts, and reaction conditions that govern reactivity.
Predicting the reactivity and selectivity of NHPI-catalyzed reactions is a prime target for ML models. nih.gov These reactions are often part of complex radical chain mechanisms, making them challenging to predict using traditional methods. By training algorithms on large datasets of known reactions, ML models can learn subtle structure-reactivity relationships. numberanalytics.commit.edu This can enable the accurate prediction of reaction yields, identify the most effective catalyst system for a specific transformation, and forecast the substrate scope of a new methodology. nih.govrjptonline.org
Key applications of AI in this field include:
Catalyst Design and Optimization: Generative models can design new catalyst candidates by learning from the structural features of known effective catalysts. nih.govarxiv.org For NHPI, this could involve designing derivatives with tailored electronic properties to enhance reactivity or stability. nsf.gov AI can optimize catalysts for multiple objectives simultaneously, such as maximizing activity while minimizing cost. numberanalytics.com
Reaction Condition Optimization: AI algorithms can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, co-catalyst concentration) to identify the optimal conditions for achieving the highest yield and selectivity, reducing the need for extensive, time-consuming experimental screening. nih.govnumberanalytics.com
Mechanistic Insight: While often seen as "black boxes," some ML models can provide insights into reaction mechanisms. numberanalytics.com By analyzing which molecular features the model identifies as most important for predicting reactivity, chemists can gain a deeper understanding of the underlying chemical principles.
The development of these predictive models relies heavily on the availability of large, high-quality datasets. mit.edu As more high-throughput experimentation (HTE) data for NHPI-catalyzed reactions becomes available, the accuracy and predictive power of these AI tools will continue to improve, revolutionizing how research in hydroxylated phthalimide chemistry is conducted. nih.gov
Q & A
Q. How can researchers design a cumulative risk assessment for this compound exposure?
- Methodological Answer :
Toxicity Profiling : Aggregate data on acute/chronic toxicity, endocrine disruption, and bioaccumulation from EPA DSSTox or JECFA .
Probabilistic Modeling : Use Monte Carlo simulations to estimate population-level risks .
Uncertainty Documentation : Report confidence intervals and data gaps (e.g., long-term ecotoxicity) in alignment with NIH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
